4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Description
This compound features a benzamide core linked to a 1,3-dioxo-isoindoline moiety at the 5-position and a 2,6-dimethylmorpholine sulfonyl group at the para-position of the benzamide (Figure 1). The morpholine sulfonyl group enhances solubility and modulates pharmacokinetic properties, while the isoindole dione moiety is a common pharmacophore in protease inhibitors and anticancer agents.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-12-10-24(11-13(2)30-12)31(28,29)16-6-3-14(4-7-16)19(25)22-15-5-8-17-18(9-15)21(27)23-20(17)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,25)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXJDDQTAFJMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:
Formation of the Morpholine Derivative: The morpholine ring is synthesized through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.
Sulfonylation: The morpholine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Isoindoline: The sulfonylated morpholine is coupled with an isoindoline derivative through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein residues, while the morpholine ring can enhance the compound’s solubility and bioavailability. The isoindoline moiety may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features of Analogs
The compound belongs to a class of isoindole dione derivatives with variable substituents influencing target affinity and bioavailability. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Structural Insights
Substituent Effects on Solubility :
- The 2,6-dimethylmorpholine sulfonyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like benzyl or fluorophenylmethyl in ZHAWOC6024 and ZHAWOC6651 .
- Compounds with carboxylic acid termini (e.g., ZHAWOC6024) exhibit pH-dependent solubility, whereas the morpholine sulfonyl group provides consistent solubility across physiological pH ranges .
Linker Modifications: Bavdegalutamide and Arvinas compounds employ piperazine/piperidine linkers for proteolysis-targeting chimera (PROTAC) applications, enabling protein degradation .
Isoindole Dione Modifications :
Biological Activity
The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key components:
- Morpholine moiety : Contributes to the compound's solubility and interaction with biological targets.
- Sulfonamide group : Known for its antibacterial properties and enzyme inhibition capabilities.
- Isoindole derivative : Imparts potential anticancer and anti-inflammatory activities.
The chemical formula is represented as , indicating the presence of various functional groups that contribute to its biological activity.
Antibacterial Activity
Sulfonamides are widely recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit moderate to strong activity against various bacterial strains. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit the growth of Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values significantly lower than standard antibiotics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Preliminary data suggest that derivatives of this compound may exhibit strong inhibitory activity, which could lead to therapeutic applications in treating such conditions .
Anticancer Activity
Emerging studies suggest that isoindole derivatives possess anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Compounds similar to this compound have shown promise in preclinical models, indicating potential pathways for future cancer therapies .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized several sulfonamide derivatives and tested their antibacterial activity. The most potent compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis and Escherichia coli, suggesting a strong correlation between structural features and biological efficacy .
- Neuroprotective Effects : In vitro assays demonstrated that certain derivatives could inhibit AChE effectively, with one compound achieving an IC50 value of 1.21 µM compared to a standard reference (IC50 = 21.25 µM). This highlights the potential of these compounds in developing neuroprotective agents .
Interaction with Biological Targets
The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:
- AChE Inhibition : The morpholine structure enhances binding affinity to AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in neurodegenerative conditions.
- Antibacterial Mechanism : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, which is crucial for their growth and replication.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and potential toxicity profiles of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
